molecular formula C11H12O2 B1623564 2-Propenal, 3-(4-methoxyphenyl)-2-methyl- CAS No. 65405-67-6

2-Propenal, 3-(4-methoxyphenyl)-2-methyl-

Cat. No. B1623564
CAS RN: 65405-67-6
M. Wt: 176.21 g/mol
InChI Key: BNBBFUJNMYQYLA-VQHVLOKHSA-N
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Description

“2-Propenal, 3-(4-methoxyphenyl)-2-methyl-” is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .


Molecular Structure Analysis

The molecular structure of “2-Propenal, 3-(4-methoxyphenyl)-2-methyl-” consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenal, 3-(4-methoxyphenyl)-2-methyl-” include an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . More detailed properties like melting point, boiling point, etc., were not found in the available sources.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

A study synthesized novel compounds, including 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, for their analgesic and anti-inflammatory activities. Among these, some compounds demonstrated significant analgesic and anti-inflammatory effects, offering potential applications in pain and inflammation management (Alagarsamy et al., 2011).

Antitumor and Antiproliferative Effects

Certain derivatives, like 4-carbethoxy-2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole, showed potent cytotoxic activities against various leukemia and lymphoma cells. They demonstrated selective toxicity against solid tumors, indicating their potential as antitumor agents (Gupton et al., 1999).

Antibacterial Activity

Compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one showed significant antibacterial activity against various strains of bacteria, suggesting their potential as antibacterial agents (Osarumwense, 2022).

Physico-Chemical Studies for Beta-Adrenolytics

Research focused on the physico-chemical properties of derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl) ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates for their potential ultra-short beta-adrenolytic activity. These studies are crucial for understanding the drug's structure and biological activity relationship (Stankovicová et al., 2014).

Coronary Vasodilator Evaluation

A clinical study evaluated 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride (WIN 5494) as a coronary vasodilator in patients with angina pectoris. However, no significant change in exercise tolerance or trinitrin consumption was observed (Sandler, 1960).

Toxicokinetic and Analytical Toxicology

A study on NBOMe derivatives, including N-[(2-methoxyphenyl)methyl]ethan-1-amine, explored their toxicokinetic data, metabolism, and potential as targets for toxicological screening. This provides valuable information for forensic and clinical toxicologists in cases of abuse or intoxication (Richter et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methoxycinnamaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBBFUJNMYQYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867142
Record name 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep yellow to orange liquid
Record name p-Methoxy-alpha-methyl-cinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/569/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; insoluble in oils, miscible (in ethanol)
Record name p-Methoxy-alpha-methyl-cinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/569/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.989-0.996
Record name p-Methoxy-alpha-methyl-cinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/569/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

65405-67-6
Record name α-Methyl-4-methoxycinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65405-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxy-alpha-methylcinnamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-
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Record name 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'methoxy-2-methylcinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 4-methoxybenzaldehyde (10 g, 0.073 mol) and α-formylethylidenetriphenylphosphorane (25.7 g, 0.081 mol) in dried toluene (200 ml)was heated with stirring at reflux under an atmosphere of nitrogen for 24 h. The cooled reaction mixture was decanted to removed insoluble material and evaporated to give a brown oil. The oil was taken up in diethylether and the resulting suspension purified on flash silica eluting with hexane-diethyl ether (3:2). The resulting oil was a mixture of required product and 4-methoxybenzaldehyde and therefore dissolved in dried toluene (150 ml) and reaction continued as described above with α-formylethylidenetriphenylphosphorane (5.76 g, 0.018 ml) for 7 h. Following the work up and chromatography as above 3-(4-methoxyphenyl)-2-methylpropenaldehyde was obtained as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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